(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid

Catalog No.
S3312870
CAS No.
64486-18-6
M.F
C8H8ClN3O4S
M. Wt
277.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(me...

CAS Number

64486-18-6

Product Name

(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid

IUPAC Name

(2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid

Molecular Formula

C8H8ClN3O4S

Molecular Weight

277.69 g/mol

InChI

InChI=1S/C8H8ClN3O4S/c1-16-12-6(7(14)15)4-3-17-8(10-4)11-5(13)2-9/h3H,2H2,1H3,(H,14,15)(H,10,11,13)/b12-6-

InChI Key

JVFVSVLCXCDOPD-SDQBBNPISA-N

SMILES

CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O

Synonyms

2-(2-chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid, 2-CAT-MIA

Canonical SMILES

CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)NC(=O)CCl)\C(=O)O

(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid is a synthetic compound characterized by its unique thiazole ring structure, which contains both chloroacetyl and methoxyimino functional groups. This compound belongs to a class of thiazole derivatives known for their diverse biological activities. The presence of the thiazole moiety is significant, as it often contributes to the pharmacological properties of compounds, making them potential candidates for drug development.

  • Antibacterial Activity

    The presence of the thiazole ring and chloroacetyl group suggests potential antibacterial properties. Thiazole rings are found in various antibiotics, and chloroacetyl groups can inactivate bacterial enzymes [, ].

  • Enzyme Inhibition

    The molecule's structure also hints at possible enzyme inhibition capabilities. The methoxyiminoacetic acid moiety might interact with the active site of specific enzymes [].

  • Organic Synthesis

    The molecule's functional groups could be useful in organic synthesis reactions. The chloroacetyl group can participate in acylation reactions, while the methoxyiminoacetic acid moiety might act as a precursor to other functional groups [].

The chemical behavior of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid can be analyzed in terms of its reactivity with various biological molecules. The chloroacetyl group can undergo nucleophilic substitution reactions, making it reactive towards amines and thiols. The methoxyimino group may participate in condensation reactions, particularly with carbonyl compounds, leading to the formation of oximes. These reactions are crucial in biological systems where such transformations can influence metabolic pathways and the bioavailability of the compound.

Compounds containing thiazole rings have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid exhibits significant bioactivity against various pathogens and may inhibit specific enzymes involved in disease processes. The unique combination of functional groups enhances its potential as a therapeutic agent.

The synthesis of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: A thiazole precursor is synthesized through cyclization reactions involving thioketones and α-halo acids.
  • Chloroacetylation: The thiazole derivative is reacted with chloroacetyl chloride to introduce the chloroacetyl group.
  • Methoxyimino Formation: The introduction of the methoxyimino group is achieved through reaction with methoxyamine under acidic or basic conditions.
  • Final Acetic Acid Derivative: The final product is obtained by coupling the thiazole derivative with acetic acid derivatives.

This synthesis pathway highlights the complexity and precision required in organic chemistry to produce bioactive compounds.

The applications of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid are primarily in medicinal chemistry and pharmacology. Its potential uses include:

  • Antimicrobial Agents: Due to its bioactivity against bacteria and fungi.
  • Cancer Therapeutics: As a candidate for developing anticancer drugs targeting specific pathways.
  • Enzyme Inhibitors: For modulating enzyme activity in metabolic disorders.

Interaction studies are essential to understand how (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking studies can be employed to elucidate these interactions. These studies help identify binding affinities and mechanisms of action, which are critical for drug design.

Similar compounds that share structural or functional characteristics with (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid include:

  • Thiamphenicol: An antibiotic that contains a thiazole ring and exhibits broad-spectrum antibacterial activity.
  • Cefotaxime: A cephalosporin antibiotic with a similar mechanism of action against bacterial infections.
  • Rifampicin: An antibiotic known for its effectiveness against tuberculosis, featuring a different scaffold but similar application in infectious diseases.
CompoundStructure TypeBiological Activity
ThiamphenicolThiazole derivativeAntibacterial
CefotaximeCephalosporinAntibacterial
RifampicinRifamycinAntitubercular

The uniqueness of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid lies in its specific combination of chloroacetyl and methoxyimino groups on a thiazole backbone, which may provide distinct mechanisms of action compared to these similar compounds.

XLogP3

1.4

UNII

X291RLA915

Other CAS

64486-18-6
60846-17-5

Wikipedia

(2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid

Dates

Last modified: 08-19-2023

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